molecular formula C15H24O B1589518 Isolongifolanone CAS No. 29461-14-1

Isolongifolanone

Cat. No.: B1589518
CAS No.: 29461-14-1
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-WBIUFABUSA-N
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Description

Isolongifolanone is a sesquiterpene ketone with the molecular formula C15H24O. It is known for its fresh woody note, dry and diffusive with a rich amber quality. This compound is widely used in the fragrance industry due to its unique scent profile .

Preparation Methods

Isolongifolanone can be synthesized through several methods:

Chemical Reactions Analysis

Isolongifolanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide, formic acid, and sodium dichromate. Major products formed from these reactions include various ketones and alcohols .

Comparison with Similar Compounds

Isolongifolanone can be compared with other sesquiterpene ketones such as cedranone and thujopsanone. These compounds share similar structural features but differ in their specific applications and biological activities:

Properties

CAS No.

29461-14-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(3S,6S,9S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m0/s1

InChI Key

VCOCESNMLNDPLX-WBIUFABUSA-N

Isomeric SMILES

CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C

SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A four neck flask of 2 L was charged with 500 g of longifolene and 250 ml of acetic acid, and 250 ml of a boron trifluoride diethyl ether complex was dropwise added thereto in 4 hours while stirring at 20° C. to carry out isomerization reaction. This reaction mixture was washed with ice and water, a saturated sodium hydrogencarbonate aqueous solution and a saturated saline solution and refined by distillation, and after refined by distillation, it was mixed with 1800 ml of methylene chloride and 900 ml of a 0.5 mole/L sodium hydrogencarbonate aqueous solution, followed by slowly adding thereto 400 g of 3-chloroperbenzoic acid at 10° C. or lower. After finishing the reaction, the reaction mixture was washed with a 1 mole/L sodium hydroxide aqueous solution and water and concentrated under reduced pressure to obtain a crude product. It was dissolved in 3 L of toluene, and 260 ml of a boron trifluoride diethyl ether complex was slowly dropwise added thereto at 5° C. or lower. After finishing the reaction, the reaction mixture was washed with water and refined by distillation to thereby obtain 270 g of 1,1,5,5-tetramethylhexahydro-2H-2,4a-methano-naphthalene-8-one. This was dropwise added to 640 ml of a 2.1 mole/L methyl lithium/diethyl ether solution at 5° C. or lower to carry out alkylation, and after finishing the reaction, the reaction mixture was washed with a saturated ammonium chloride aqueous solution and water. This reaction product was charged into an autoclave of 1 L together with 30 g of the nickel/diatomaceous earth catalyst for hydrogenation (N-113, manufactured by Nikki Chemical Co., Ltd.) to carry out dehydration hydrogenation (hydrogen pressure: 6 MPa·G, reaction temperature: 250° C., reaction time: 6 hours).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 2 L four-necked flask, 500 g of longifolene (manufactured by Yasuhara Chemical Co., Ltd.) and 250 mL of acetic acid were placed, to which 250 mL of boron trifluoride-diethyl etherate was added dropwise at 20° C. over 4 hours with stirring to carry out the isomerization. The reaction mixture was washed with ice water, a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution, and then refined by distillation. Thereafter, the refined product was mixed to 1,800 mL of methylene chloride and 900 mL of 0.5 N aqueous sodium hydrogen carbonate solution, to which 400 g of 3-chloroperbenzoic acid was slowly added at a temperature of 10° C. or less. After completion of the reaction, the reaction mixture was washed with 1 N aqueous sodium hydroxide solution and with water and concentrated in vacuo. The thus obtained crude product was dissolved in 3 L of toluene, to which 260 mL of boron trifluoride-diethyl etherate was slowly added dropwise at 5° C. or less. After completion of the reaction, the reaction mixture was washed with water and then refined by distillation to obtain 270 g of 1,1,5,5-tetramethyl-hexahydro-2,4a-methano-naphthalene-8-one. This was added dropwise at 5° C. or less to 640 mL of 2.1 N diethyl ether solution of methyllithium to carry out the alkylation. After completion of the reaction, the reaction mixture was washed with saturated aqueous ammonium chloride solution and with water and, then, charged in a 1 L autoclave together with 30 g of a nickel/diatomaceous earth hydrogenation catalyst (N-113, manufactured by Nikki Chemical Co., Ltd.) and was hydrogenated (hydrogen pressure: 6 MPa, reaction temperature: 250° C., reaction time: 6 hours).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two
[Compound]
Name
boron trifluoride-diethyl
Quantity
260 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolongifolanone
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Customer
Q & A

Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?

A1: this compound is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]

Q2: Where is this compound found naturally?

A2: this compound is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of this compound.

Q3: What are the reported biological activities of this compound and its derivatives?

A3: this compound and its derivatives have shown promise in various biological assays:

  • Antitumor Activity: Several studies have demonstrated the antiproliferative activity of this compound derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]
  • Anti-Inflammatory Activity: Certain this compound derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []
  • Acaricidal Activity: Studies have demonstrated the potential of this compound and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]
  • Antimicrobial Activity: While this compound itself may not be strongly antimicrobial, essential oils rich in this compound have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []
  • Insect Repellent Activity: Research suggests that this compound possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []

Q4: How has this compound been modified to improve its biological activity?

A4: Researchers have synthesized various this compound derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound.

Q5: What are the potential applications of this compound in drug development?

A5: The diverse biological activities of this compound and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:

    Q6: Have there been any studies on the environmental impact of this compound?

    A6: While the research primarily focuses on the biological activity and synthetic modifications of this compound, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.

    Q7: What analytical techniques are used to study this compound?

    A7: Various analytical techniques are employed to characterize, quantify, and monitor this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []

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